molecular formula C24H21ClN4OS B11980506 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide CAS No. 303092-76-4

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11980506
CAS No.: 303092-76-4
M. Wt: 449.0 g/mol
InChI Key: RKFXAJIISNHLPL-VULFUBBASA-N
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Description

This compound, with the molecular formula C24H20ClN4OS and molecular weight 457.96 g/mol , belongs to the benzimidazole derivative class. Its structure features a benzimidazole core linked to a 2-chlorobenzyl group, a sulfanyl bridge, and a 2-methylphenyl-substituted acetohydrazide moiety. Benzimidazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2-chlorobenzyl substituent and 2-methylphenyl group in this compound confer distinct electronic and steric properties, influencing its biological interactions and stability .

Properties

CAS No.

303092-76-4

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4OS/c1-17-8-2-3-9-18(17)14-26-28-23(30)16-31-24-27-21-12-6-7-13-22(21)29(24)15-19-10-4-5-11-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+

InChI Key

RKFXAJIISNHLPL-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the chlorobenzyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s antimicrobial and antiparasitic properties make it a candidate for developing new drugs.

    Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among similar compounds include:

  • Position of substituents : The 2-chlorobenzyl group in the target compound contrasts with analogs bearing 4-chlorobenzyl or other aryl groups.
  • Substituent types : Variations in the phenylidene moiety (e.g., fluoro, methoxy, bromothiophene) alter electronic properties and binding affinities .

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 2-chlorobenzyl, 2-methylphenyl C24H20ClN4OS 457.96
4-Chlorobenzyl analog 4-chlorobenzyl, unsubstituted phenyl C24H20ClN4OS 457.96
2-Chloro-6-fluorophenyl analog 2-chloro-6-fluorophenyl C24H18Cl2FN4OS 510.45
Bromothiophene analog 5-bromothiophen-2-yl C23H18BrClN4OS2 568.89
Methoxy-substituted analog 4-methoxyphenyl C25H23ClN4O2S 495.0

Biological Activity

The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula: C24H21ClN4OS
  • Molecular Weight: 442.96 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzimidazole Core: The benzimidazole structure is synthesized by condensing o-phenylenediamine with appropriate aldehydes.
  • Chlorobenzyl Group Introduction: This is achieved through nucleophilic substitution reactions.
  • Thioether Formation: The benzimidazole derivative is reacted with thiols to introduce the sulfanyl group.
  • Acetohydrazide Formation: The final step involves the condensation of the thioether derivative with hydrazides under acidic conditions.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentrations (MIC) for these pathogens suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has shown activity against various cancer cell lines, including:

  • Human breast cancer (MCF-7)
  • Lung cancer (A549)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, which is critical for halting tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis: The benzimidazole moiety is known to intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular proliferation.

Case Studies

StudyFindings
Oliveira et al. (2016)Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values below 50 µg/mL.
Santacruz et al. (2017)Reported significant cytotoxicity against MCF-7 cells with IC50 values around 30 µM.
Nguyen et al. (2013)Showed antioxidant activity which may contribute to its anticancer effects by reducing oxidative stress in cells.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds, particularly due to the presence of the chlorobenzyl and sulfanyl groups which enhance its biological profile.

CompoundAntimicrobial ActivityAnticancer Activity
Compound AModerateLow
Compound BHighModerate
This CompoundHighHigh

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